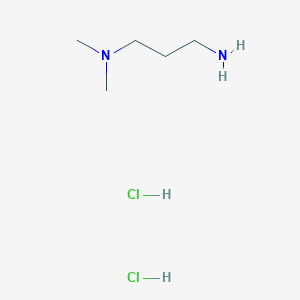
Dihydrochlorure de N,N-diméthyl-1,3-propanediamine
Vue d'ensemble
Description
“N’,N’-Dimethylpropane-1,3-diamine;dihydrochloride” is also known as N,N’-Dimethyl-1,3-propanediamine. It is a chemical crosslinking reagent . It is employed as a pharmaceutical intermediate and is an important raw material used in organic synthesis, agrochemicals, and dye stuffs .
Synthesis Analysis
N,N’-Dimethyl-1,3-propanediamine can be synthesized from 1,3-Dimethyl-3,4,5,6-tetrahydro-2 (1H)-pyrimidinone .Molecular Structure Analysis
The linear formula of N,N’-Dimethyl-1,3-propanediamine is CH3NHCH2CH2CH2NHCH3 . The molecular weight is 102.18 . The SMILES string is CNCCCNC .Chemical Reactions Analysis
N,N’-Dimethyl-1,3-propanediamine is a chemical crosslinking reagent . It is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Physical And Chemical Properties Analysis
N,N’-Dimethyl-1,3-propanediamine is a clear colorless liquid . It has a density of 0.817 g/mL at 25 °C and a boiling point of 145 °C . It is fully miscible in water .Applications De Recherche Scientifique
Clivage des dérivés de N-alkylphtalimide
Ce composé est utile pour le clivage des dérivés de N-alkylphtalimide pour donner des amines primaires. Il sert d'alternative à la méthylhydrazine dans cette application .
Durcisseur de résine époxy
Dans l'industrie des plastiques, il est utilisé directement comme durcisseur dans les résines époxy .
Agent de réticulation pour les fibres cellulosiques
L'industrie papetière utilise ce composé comme agent de réticulation pour les fibres cellulosiques .
Agent anti-rétrécissement pour le cuir
Il agit comme un agent anti-rétrécissement dans le traitement du cuir .
Intermédiaire pharmaceutique
Ce composé est utilisé comme intermédiaire pharmaceutique, ce qui indique son utilisation dans la synthèse de divers produits pharmaceutiques .
Synthèse organique
C'est une matière première importante utilisée en synthèse organique, qui peut inclure une large gamme de réactions chimiques et de formations de produits .
Produits agrochimiques
Le composé trouve une application dans la production de produits agrochimiques, probablement en raison de sa réactivité et de sa capacité à former des composés stables .
Colorants
Enfin, il est utilisé dans la fabrication de colorants, qui sont des substances utilisées pour donner de la couleur aux textiles, au papier, au cuir et à d'autres matériaux .
Mécanisme D'action
Target of Action
N,N-Dimethyl-1,3-propanediamine Dihydrochloride, also known as N’,N’-Dimethylpropane-1,3-diamine;dihydrochloride, is a chemical compound with the formula C5H14N2
Mode of Action
It is known to be a chemical crosslinking reagent , which suggests that it may interact with its targets by forming covalent bonds, thereby altering their structure and function.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that it is a chemical crosslinking reagent , which suggests that it may interact with various enzymes, proteins, and other biomolecules to form more complex structures.
Molecular Mechanism
As a crosslinking reagent , it may exert its effects at the molecular level by binding to biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-7(2)5-3-4-6;;/h3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPLZNQQMWUDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52198-63-7 | |
| Record name | N,N-Dimethyl-1,3-propanediamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




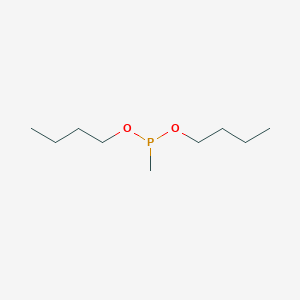



![[(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1641921.png)

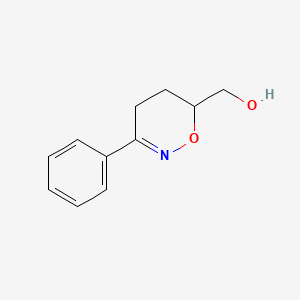
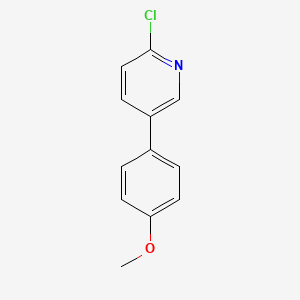
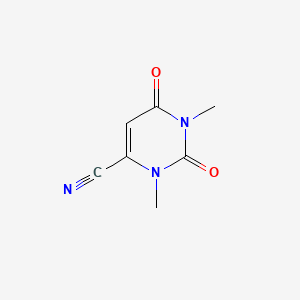

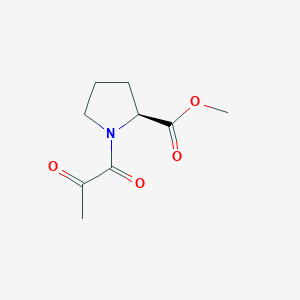
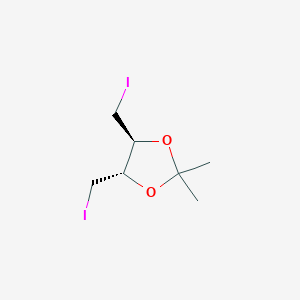
![2,2,2-trifluoro-N-(6-formylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1641954.png)